

In-Silico Modeling and Comparative Analysis of Methyl 2-furoate's Molecular Properties

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Compound of Interest

Compound Name: Methyl 2-furoate

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In-Silico Molecular Properties of **Methyl 2-furoate** and Selected Alternatives.

This guide provides a comprehensive in-silico comparison of the molecular properties of **Methyl 2-furoate** against three structurally related alternatives: Ethyl 2-furoate, Methyl furan-3-carboxylate, and Methyl 2-thiophenecarboxylate. The following sections detail the physicochemical properties, predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and the computational methodologies employed for this analysis. This information is intended to assist researchers in making informed decisions during the early stages of drug discovery and development.

Comparative Analysis of Physicochemical Properties

The fundamental physicochemical properties of a molecule are crucial determinants of its behavior in biological systems. In this section, we compare key molecular descriptors for **Methyl 2-furoate** and its selected alternatives. These properties were computationally predicted using established algorithms.

Property	Methyl 2-furoate	Ethyl 2-furoate	Methyl furan-3-carboxylate	Methyl 2-thiophenecarboxylate
Molecular Formula	C ₆ H ₆ O ₃ [1][2][3]	C ₇ H ₈ O ₃ [4][5]	C ₆ H ₆ O ₃ [6][7][8]	C ₆ H ₆ O ₂ S[9][10][11]
Molecular Weight (g/mol)	126.11[1][2][3]	140.14[4][5]	126.11[6][7][8]	142.18[9][11]
LogP (o/w)	1.07	1.52	1.07	1.54
Water Solubility	Good	Moderately	Good	Moderately
Topological Polar Surface Area (TPSA) (Å²)	39.44	39.44	39.44	39.44
Number of Rotatable Bonds	2	3	2	2
Hydrogen Bond Acceptors	3	3	3	3
Hydrogen Bond Donors	0	0	0	0

In-Silico ADMET Prediction Comparison

The ADMET profile of a drug candidate is a critical factor in its potential success. The following table summarizes the predicted ADMET properties for **Methyl 2-furoate** and its alternatives, generated using a combination of widely accepted in-silico models.

ADMET Property	Methyl 2-furoate	Ethyl 2-furoate	Methyl furan-3-carboxylate	Methyl 2-thiophenecarboxylate
Human Intestinal Absorption	High	High	High	High
Blood-Brain Barrier Permeant	Yes	Yes	Yes	Yes
P-glycoprotein Substrate	No	No	No	No
CYP1A2 Inhibitor	No	No	No	Yes
CYP2C9 Inhibitor	No	No	No	Yes
CYP2C19 Inhibitor	No	No	No	No
CYP2D6 Inhibitor	No	No	No	No
CYP3A4 Inhibitor	No	No	No	No
AMES Toxicity	No	No	No	No
Hepatotoxicity	No	No	No	Yes
Skin Sensitization	No	No	No	No

Experimental Protocols

In-Silico Physicochemical and ADMET Property Prediction

The physicochemical properties and ADMET profiles presented in this guide were predicted using a consensus approach, integrating the results from three publicly available, web-based platforms: SwissADME, pkCSM, and admetSAR.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#) The Simplified Molecular Input Line Entry System (SMILES) for each molecule was submitted to the

respective servers. The predicted values for key parameters were collected and are presented in the tables above. This multi-model approach is employed to enhance the robustness of the predictions.

Protocol:

- **SMILES Generation:** The canonical SMILES for **Methyl 2-furoate**, Ethyl 2-furoate, Methyl furan-3-carboxylate, and Methyl 2-thiophenecarboxylate were obtained from the PubChem database.
- **Submission to Web Servers:** The SMILES string for each molecule was individually submitted to the SwissADME, pkCSM, and admetSAR web servers.
- **Data Collection:** The output data for physicochemical properties (Molecular Weight, LogP, Water Solubility, TPSA, etc.) and ADMET properties (Human Intestinal Absorption, BBB permeability, CYP inhibition, toxicity endpoints, etc.) were collected from each platform.
- **Data Consolidation:** The predicted values from the different platforms were compared, and a consensus value or prediction (e.g., "High," "Low," "Yes," "No") was determined for each property.

Density Functional Theory (DFT) Calculations

While not explicitly presented in the tables, Density Functional Theory (DFT) calculations can provide deeper insights into the electronic structure and reactivity of these molecules. For researchers interested in performing such calculations, a general protocol is outlined below.

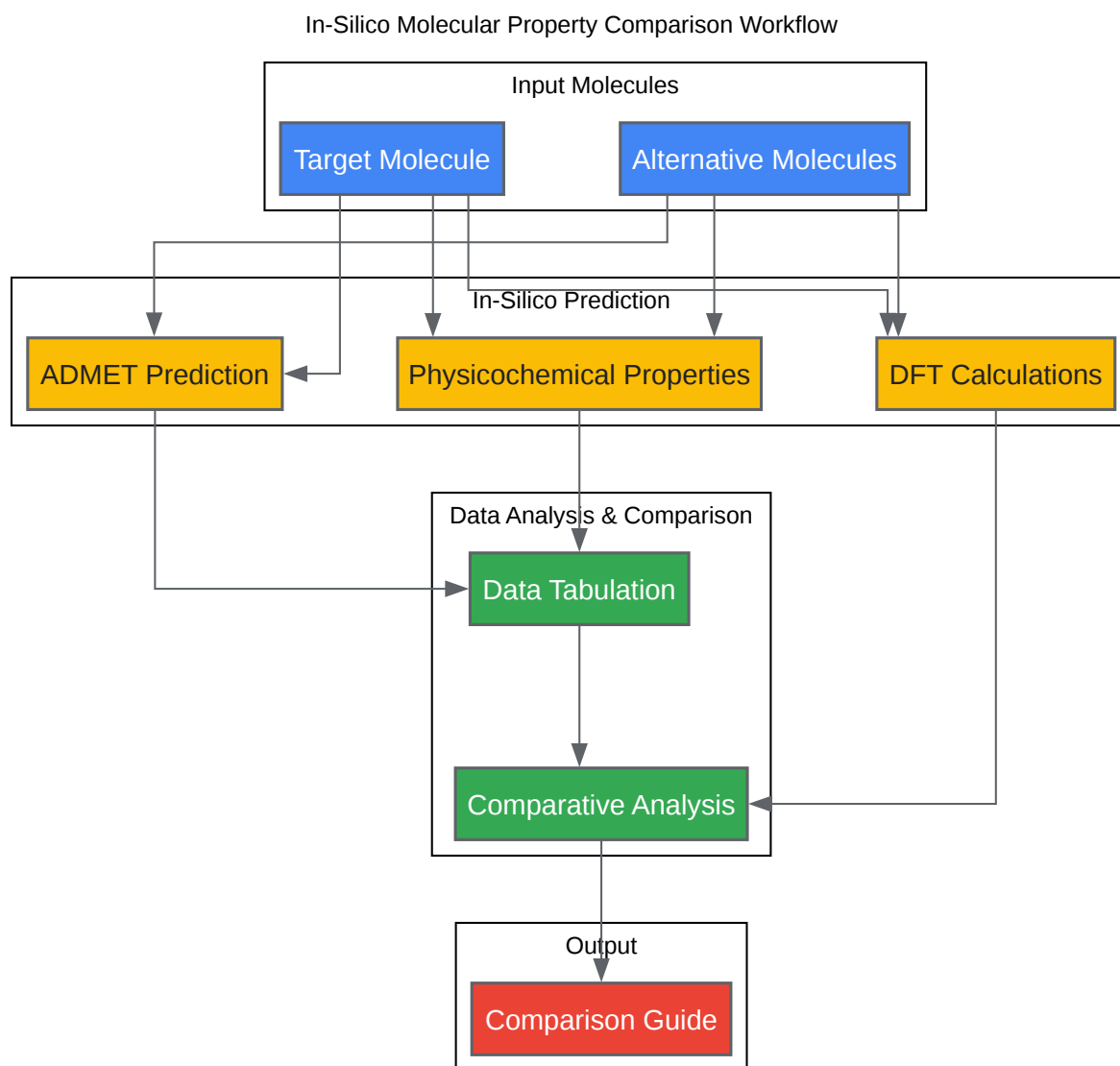
Protocol:

- **Molecular Structure Preparation:** The 3D structure of each molecule is built and optimized using a molecular modeling software (e.g., Avogadro, GaussView).
- **Computational Method Selection:** A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen. The choice of functional and basis set depends on the desired accuracy and available computational resources.

- **Geometry Optimization:** A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.
- **Frequency Calculation:** A frequency calculation is subsequently performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
- **Property Calculation:** Once the optimized geometry is obtained, various electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and dipole moment can be calculated.

Visualization of In-Silico Workflow

The following diagram illustrates the general workflow for the in-silico modeling and comparison of the molecular properties of a target compound and its alternatives.



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Caption: Workflow for in-silico modeling and comparison of molecular properties.

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